Ethyl 2-cyano-2-methylpropanoate Ethyl 2-cyano-2-methylpropanoate
Brand Name: Vulcanchem
CAS No.: 1572-98-1
VCID: VC20759983
InChI: InChI=1S/C7H11NO2/c1-4-10-6(9)7(2,3)5-8/h4H2,1-3H3
SMILES: CCOC(=O)C(C)(C)C#N
Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol

Ethyl 2-cyano-2-methylpropanoate

CAS No.: 1572-98-1

Cat. No.: VC20759983

Molecular Formula: C7H11NO2

Molecular Weight: 141.17 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-cyano-2-methylpropanoate - 1572-98-1

CAS No. 1572-98-1
Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
IUPAC Name ethyl 2-cyano-2-methylpropanoate
Standard InChI InChI=1S/C7H11NO2/c1-4-10-6(9)7(2,3)5-8/h4H2,1-3H3
Standard InChI Key FYGRPGOHQCPZCV-UHFFFAOYSA-N
SMILES CCOC(=O)C(C)(C)C#N
Canonical SMILES CCOC(=O)C(C)(C)C#N

Chemical Identity and Properties

Ethyl 2-cyano-2-methylpropanoate is an organic ester compound characterized by a cyano group attached to a quaternary carbon. This structural arrangement contributes to its distinctive chemical behavior and applications in synthetic chemistry.

Chemical Identifiers

The compound is identified through various standardized chemical notations and identifiers as presented in Table 1.

Table 1: Chemical Identifiers of Ethyl 2-Cyano-2-Methylpropanoate

Identifier TypeValue
CAS Number1572-98-1
Molecular FormulaC₇H₁₁NO₂
Molecular Weight141.17 g/mol
IUPAC NameEthyl 2-cyano-2-methylpropanoate
InChIInChI=1S/C7H11NO2/c1-4-10-6(9)7(2,3)5-8/h4H2,1-3H3
InChI KeyFYGRPGOHQCPZCV-UHFFFAOYSA-N
SMILESCCOC(=O)C(C)(C)C#N
MDL NumberMFCD00034667
PubChem CID344887

The compound is also known by several synonyms including 2-cyano-2-methylpropionic acid ethyl ester and propanoic acid, 2-cyano-2-methyl-, ethyl ester .

PropertyDescription
AppearanceColorless to tan liquid
SolubilitySoluble in ether; not miscible or difficult to mix with water
State at Room TemperatureLiquid

The limited water miscibility and good solubility in organic solvents like ether are significant properties that impact its applications in organic synthesis .

Synthesis Methods

The production of ethyl 2-cyano-2-methylpropanoate can be accomplished through various synthetic routes, each offering different advantages depending on the scale and purpose of production.

Industrial Production

In industrial settings, ethyl 2-cyano-2-methylpropanoate is typically produced through carefully controlled reactions followed by purification steps. High vacuum distillation is commonly employed to achieve high purity standards, with the compound being distilled at approximately 140°C under vacuum conditions .

American Elements and other chemical manufacturers produce this compound in various quantities ranging from research samples to bulk industrial quantities. Typical packaging includes containers from small glass bottles for laboratory use to palletized plastic pails and drums for industrial applications .

Laboratory Synthesis

While specific laboratory synthesis methods for ethyl 2-cyano-2-methylpropanoate aren't detailed in the provided search results, related cyano ester compounds can provide insight into potential synthetic approaches. For instance, similar compounds can be synthesized through reactions involving active methylene compounds like ethyl cyanoacetate with appropriate carbonyl compounds .

Chemical Reactivity

The structure of ethyl 2-cyano-2-methylpropanoate features both a cyano group and an ester functionality, making it reactive toward various chemical transformations. This dual functionality contributes to its value in organic synthesis.

Functional Group Reactivity

The cyano group (-C≡N) is an electron-withdrawing group that influences the reactivity of the adjacent quaternary carbon. Meanwhile, the ester group can undergo hydrolysis and transesterification reactions. These functional groups can be independently targeted with appropriate reagents and conditions, allowing for selective transformations .

Types of Reactions

Ethyl 2-cyano-2-methylpropanoate can participate in several types of chemical reactions:

  • Substitution Reactions: The presence of the cyano group makes the compound suitable for nucleophilic substitution reactions.

  • Hydrolysis Reactions: The ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

  • Reduction Reactions: The cyano group can be reduced to form primary amines using appropriate reducing agents.

These reaction pathways make ethyl 2-cyano-2-methylpropanoate a versatile building block in organic synthesis .

Applications in Synthesis and Industry

Ethyl 2-cyano-2-methylpropanoate serves important roles in both research and industrial applications, particularly in pharmaceutical synthesis.

Pharmaceutical Intermediates

The compound functions as an important intermediate in pharmaceutical synthesis. Its structural features—particularly the cyano group and the quaternary carbon center—make it valuable for building more complex molecules with pharmaceutical activity .

Organic Synthesis Applications

In organic synthesis, ethyl 2-cyano-2-methylpropanoate serves as a building block for creating more complex molecular structures. The cyano group can be transformed into various other functional groups, while the ester functionality provides opportunities for further modifications .

The compound is part of American Elements' comprehensive catalog of life science products, indicating its relevance in biochemical and related research applications .

Related Compounds and Derivatives

Ethyl 2-cyano-2-methylpropanoate belongs to a broader family of cyano-containing esters that share similar chemical properties and applications.

Structural Analogs

Several structural analogs of ethyl 2-cyano-2-methylpropanoate exist, including compounds with different alkyl groups attached to the quaternary carbon or variations in the ester group. These analogs may exhibit similar reactivity patterns but with subtle differences that can be exploited for specific synthetic purposes .

Reaction Products

When ethyl 2-cyano-2-methylpropanoate undergoes hydrolysis, it yields 2-cyano-2-methylpropanoic acid. Reduction of the cyano group can produce the corresponding amine derivatives, which have their own applications in organic synthesis .

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